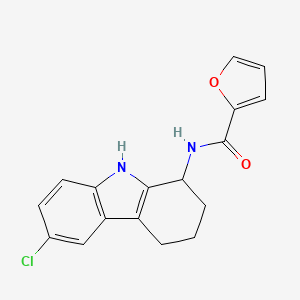
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a chemical compound that belongs to the class of carbazoles It is characterized by the presence of a chloro-substituted tetrahydrocarbazole moiety linked to a furan-2-carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves the following steps:
Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole is then subjected to amination to introduce the amino group at the desired position.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the aminated intermediate with furan-2-carboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The chloro group in the carbazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted carbazole derivatives.
科学研究应用
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer and neurodegenerative diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the enzyme sirtuin 1 (SIRT1), which plays a crucial role in cellular regulation and aging . By inhibiting SIRT1, the compound can modulate various cellular pathways, including those involved in apoptosis and DNA repair.
相似化合物的比较
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Shares a similar core structure but lacks the furan-2-carboxamide group.
1,2,3,4-tetrahydrocarbazole: A simpler analog without the chloro and furan-2-carboxamide substituents.
Uniqueness
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is unique due to the presence of both the chloro-substituted tetrahydrocarbazole and the furan-2-carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C17H15ClN2O2 |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21) |
InChI 键 |
QSNISCADEPYPQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968986.png)
![N-(2,5-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14968987.png)
![3-(Azepan-1-ylcarbonyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14968994.png)
![N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B14968996.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14968999.png)
![N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B14969000.png)
![6-allyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969004.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14969009.png)

![4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B14969026.png)
![N-(2-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969028.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B14969040.png)
![N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969044.png)
![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14969054.png)
